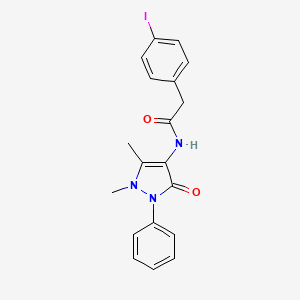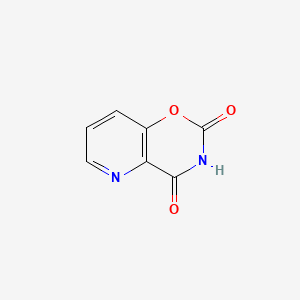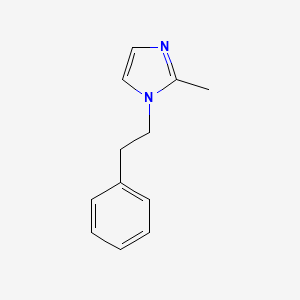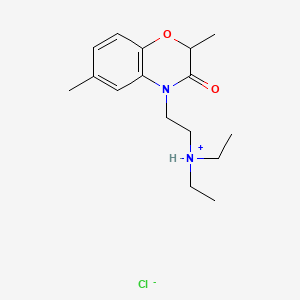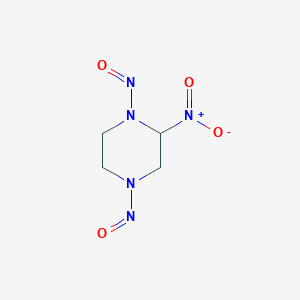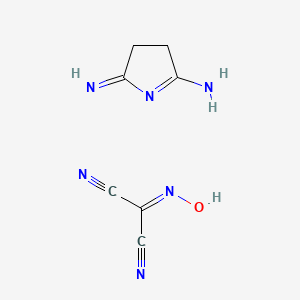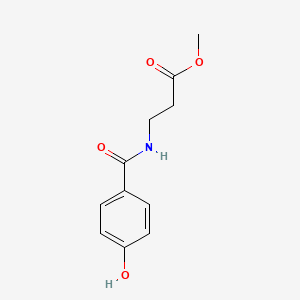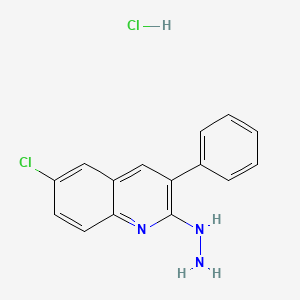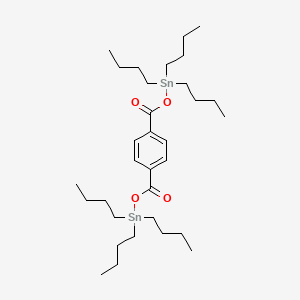
(Terephthaloylbis(oxy))bis(tributylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Terephthaloylbis(oxy))bis(tributylstannane) is a heterocyclic organic compound with the molecular formula C₃₂H₅₈O₄Sn₂ and a molecular weight of 744.22 g/mol . It is also known by its IUPAC name, bis(tributylstannyl) benzene-1,4-dicarboxylate . This compound is primarily used in experimental and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Terephthaloylbis(oxy))bis(tributylstannane) typically involves the reaction of terephthaloyl chloride with tributyltin oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Terephthaloylbis(oxy))bis(tributylstannane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Terephthaloylbis(oxy))bis(tributylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form stannous derivatives.
Substitution: The tributyltin groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(Terephthaloylbis(oxy))bis(tributylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of (Terephthaloylbis(oxy))bis(tributylstannane) involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
(Terephthaloylbis(oxy))bis(tributylstannane) is unique due to its terephthaloyl backbone, which provides distinct chemical properties and reactivity compared to other tributyltin compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Propriétés
Numéro CAS |
4756-53-0 |
|---|---|
Formule moléculaire |
C32H58O4Sn2 |
Poids moléculaire |
744.2 g/mol |
Nom IUPAC |
bis(tributylstannyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C8H6O4.6C4H9.2Sn/c9-7(10)5-1-2-6(4-3-5)8(11)12;6*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
HSBBMDFJUAGUJW-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



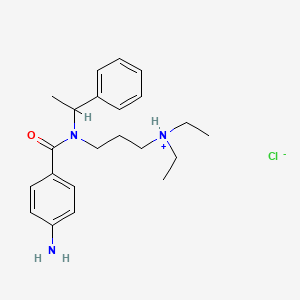
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)

